molecular formula C11H10N2O4S B6145966 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid CAS No. 2137826-28-7

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B6145966
CAS No.: 2137826-28-7
M. Wt: 266.3
InChI Key:
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Description

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O4S It is characterized by the presence of a benzoic acid moiety substituted with a methanesulfonyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzoic Acid: The final step involves coupling the methanesulfonyl-substituted pyrazole with benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the methanesulfonyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives.

Scientific Research Applications

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-4-yl)benzoic acid: This compound lacks the methanesulfonyl group but shares the pyrazole and benzoic acid moieties.

    4-(4-methyl-1H-pyrazol-1-yl)benzoic acid: Similar to the target compound but with a methyl group instead of a methanesulfonyl group.

Uniqueness

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to its analogs .

Properties

CAS No.

2137826-28-7

Molecular Formula

C11H10N2O4S

Molecular Weight

266.3

Purity

95

Origin of Product

United States

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